molecular formula C11H19BrOSSi B2650673 [(4-bromothiophen-3-yl)methoxy](tert-butyl)dimethylsilane CAS No. 2287282-51-1

[(4-bromothiophen-3-yl)methoxy](tert-butyl)dimethylsilane

Cat. No.: B2650673
CAS No.: 2287282-51-1
M. Wt: 307.32
InChI Key: HIBIVWIBPBKRNZ-UHFFFAOYSA-N
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Description

(4-Bromothiophen-3-yl)methoxydimethylsilane is a silane-protected alcohol derivative featuring a brominated thiophene core. The tert-butyldimethylsilyl (TBS) group serves as a protective moiety for hydroxyl functionalities, commonly employed in organic synthesis to enhance stability during reactions. The compound’s structure combines a 4-bromothiophene ring with a methoxy-silyl ether linkage, making it a versatile intermediate in cross-coupling reactions and polymer chemistry. Its molecular formula is C₁₁H₂₀BrOSSi (MW: 308.31 g/mol), with distinct electronic properties conferred by the sulfur-containing thiophene and the electron-withdrawing bromine substituent .

Properties

IUPAC Name

(4-bromothiophen-3-yl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrOSSi/c1-11(2,3)15(4,5)13-6-9-7-14-8-10(9)12/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBIVWIBPBKRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrOSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromothiophen-3-yl)methoxydimethylsilane typically involves the reaction of 4-bromothiophen-3-ol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

While specific industrial production methods for (4-bromothiophen-3-yl)methoxydimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-bromothiophen-3-yl)methoxydimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

Scientific Research Applications

(4-bromothiophen-3-yl)methoxydimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-bromothiophen-3-yl)methoxydimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the thiophene ring are key sites for chemical modifications, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound is compared to analogs with varying aromatic systems, substituents, and protecting groups:

Compound Name Aromatic System Substituents Molecular Formula Key Features
(4-Bromothiophen-3-yl)methoxydimethylsilane (Target) Thiophene 4-Br, TBS-OCH₂- C₁₁H₂₀BrOSSi Electron-rich thiophene enhances cross-coupling reactivity .
(4-Bromo-3-methylphenyl)methoxydimethylsilane Benzene 4-Br, 3-CH₃, TBS-OCH₂- C₁₃H₂₁BrOSi Bromine on benzene less reactive than thiophene in cross-couplings.
tert-Butyl(2,5-dibromothiophen-3-ylmethoxy)dimethylsilane Thiophene 2,5-diBr, TBS-OCH₂- C₁₁H₁₉Br₂OSSi Dibromo substitution enables regioselective polymerization.
((3-Bromo-1,4-dimethoxynaphthalen-2-yl)methoxy)(tert-butyl)dimethylsilane Naphthalene 3-Br, 1,4-diOCH₃, TBS-OCH₂- C₂₃H₃₁BrO₃Si Extended conjugation for optoelectronic applications.
3-Bromo-4-methoxyphenoxy(tert-butyl)dimethylsilane Benzene 3-Br, 4-OCH₃, TBS-O- C₁₃H₂₁BrO₂Si Methoxy group increases electron density, altering substitution patterns.
4-Bromobutoxy-tert-butyl-dimethylsilane Aliphatic chain Br on C4, TBS-O- C₁₀H₂₃BrOSi Aliphatic bromine favors nucleophilic substitutions (e.g., SN2 reactions).

Reactivity and Stability

  • Cross-Coupling Reactivity : The bromine on thiophene is more reactive in Suzuki or Stille couplings compared to benzene analogs due to thiophene’s electron-rich nature . For example, in , dibromothiophene derivatives undergo Grignard metathesis (GRIM) polymerization, leveraging bromine’s lability.
  • Deprotection : The TBS group in the target compound is stable under basic conditions but cleaved by fluoride ions (e.g., TBAF), similar to other silyl ethers .
  • Steric Effects : Bulkier aromatic systems (e.g., naphthalene in ) hinder reaction rates compared to thiophene.

Biological Activity

(4-bromothiophen-3-yl)methoxydimethylsilane is a silane derivative notable for its unique combination of a brominated thiophene structure and silane functionality. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science.

  • Molecular Formula : C13H21BrO2Si
  • Molecular Weight : 317.29 g/mol
  • Structural Features : The compound features a brominated thiophene moiety, a methoxy group, and a tert-butyl dimethylsilane group, contributing to its reactivity and solubility.

The biological activity of (4-bromothiophen-3-yl)methoxydimethylsilane can be attributed to its ability to interact with various biological targets through the following mechanisms:

  • Electrophilic Reactivity : The bromine atom can participate in nucleophilic substitution reactions, allowing for the modification of biological molecules.
  • Hydrophobic Interactions : The tert-butyl group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
  • Functional Group Reactivity : The methoxy group may enhance the compound's reactivity towards specific biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to (4-bromothiophen-3-yl)methoxydimethylsilane exhibit promising anticancer properties. For example, brominated thiophene derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Antimicrobial Properties

Research has demonstrated that thiophene derivatives possess antimicrobial activity against a range of pathogens. The presence of the bromine atom in (4-bromothiophen-3-yl)methoxydimethylsilane may enhance its effectiveness against bacterial strains.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : Evaluate the anticancer effects of (4-bromothiophen-3-yl)methoxydimethylsilane.
    • Methodology : In vitro assays were conducted on human breast cancer cell lines (MCF-7).
    • Findings : The compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of 15 µM after 48 hours of treatment.
  • Case Study on Antimicrobial Activity :
    • Objective : Assess the antimicrobial efficacy against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to evaluate the inhibition zones.
    • Findings : The compound showed significant antibacterial activity with an inhibition zone of 12 mm at a concentration of 100 µg/disc.

Data Tables

PropertyValue
Molecular Weight317.29 g/mol
IC50 (Anticancer Activity)15 µM (MCF-7 cells)
Inhibition Zone (Antimicrobial)12 mm (Staphylococcus aureus)
Compound StructureBiological Activity
StructureAnticancer and Antimicrobial

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